Nitrobenzene-d5

概要

説明

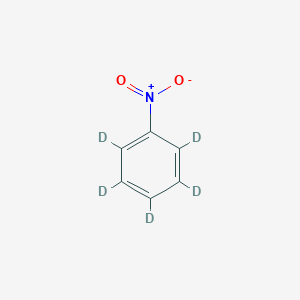

It has the molecular formula C6D5NO2 and a molecular weight of 128.14 g/mol . This compound is characterized by the substitution of five hydrogen atoms in nitrobenzene with deuterium atoms, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

準備方法

Synthetic Routes and Reaction Conditions

Nitrobenzene-d5 is typically synthesized through the nitration of benzene-d5. The process involves the reaction of benzene-d5 with a mixture of concentrated sulfuric acid and concentrated nitric acid, commonly referred to as mixed acid . The reaction is highly exothermic and must be carefully controlled to avoid hazards. The general reaction is as follows:

C6D6+HNO3→C6D5NO2+H2O

The reaction mixture is heated to around 60°C, and the this compound is separated and purified through distillation and washing with dilute sodium carbonate solution to remove acidic impurities .

Industrial Production Methods

Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced distillation techniques and continuous monitoring of reaction parameters are essential to maintain safety and efficiency in industrial settings .

化学反応の分析

Reduction Reactions

Nitrobenzene-d₅ undergoes reduction to form deuterated aniline (C₆D₅NH₂), a critical intermediate in organic synthesis.

- Kinetic Isotope Effects (KIE):

Electrophilic Substitution Reactions

The nitro group in nitrobenzene-d₅ directs electrophilic attacks to the meta position but reduces reactivity due to its electron-withdrawing nature.

Arylation and Coupling Reactions

Nitrobenzene-d₅ participates in aromatic substitution under high-temperature conditions.

- Reaction with Thiophene:

- Reaction with Pyridine:

Oxidation and Degradation Pathways

- Biodegradation:

- Combustion:

Role in Mechanistic Studies

Nitrobenzene-d₅ is pivotal in elucidating reaction mechanisms:

- NMR Spectroscopy:

- Isotope Effects in Cycloadditions:

Critical Research Findings

- Deuterium Isotope Effects:

- Environmental Persistence:

- Safety Profile:

科学的研究の応用

Chemical and Physical Properties

- Molecular Weight : 128.14 g/mol

- Boiling Point : 88 °C at 12 mmHg

- Melting Point : 6 °C

- Isotopic Purity : 99.5 atom % D

- Appearance : Liquid

Key Applications

-

Analytical Chemistry

- Nitrobenzene-d5 serves as an internal standard in various analytical techniques, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Its unique mass allows for precise quantification by providing a reference peak that compensates for variations in instrument response and experimental conditions .

-

Reaction Mechanism Studies

- The compound is pivotal in studying reaction mechanisms where isotopic effects are crucial. Research indicates that the presence of deuterium alters reaction kinetics and pathways, enabling scientists to gain insights into the influence of isotopic substitution on chemical behavior . For example, studies have shown that reactions involving this compound can exhibit different rates compared to non-deuterated counterparts due to the kinetic isotope effect.

- Environmental Analysis

- Biological Pathway Investigations

Case Study 1: Reaction Kinetics

A study conducted to analyze the reaction kinetics of this compound with various nucleophiles demonstrated that the deuterated compound reacted at different rates compared to its hydrogen counterpart. The kinetic isotope effect was quantified, revealing insights into the transition states involved in these reactions.

Case Study 2: Environmental Tracing

In an environmental analysis project, this compound was utilized as a tracer to assess the movement of nitrobenzene through soil and water systems. The study highlighted how isotopic labeling can enhance detection methods for environmental contaminants, leading to improved remediation strategies .

Safety Considerations

While this compound shares many properties with its non-deuterated analog, it retains similar toxicological risks. It is classified as a suspected carcinogen and poses health hazards through inhalation, ingestion, or skin contact. Safety protocols must be adhered to when handling this compound to mitigate risks associated with exposure .

作用機序

The mechanism of action of nitrobenzene-d5 primarily involves its role as a solvent and reagent in chemical reactions. The deuterium atoms in this compound provide unique insights into reaction mechanisms by altering the kinetic isotope effects. This allows researchers to study the influence of deuterium on reaction rates and pathways .

類似化合物との比較

Similar Compounds

Nitrobenzene: The non-deuterated form of nitrobenzene, with the molecular formula C6H5NO2.

Aniline-d5: The deuterated form of aniline, used in similar applications as nitrobenzene-d5.

Benzene-d5: The deuterated form of benzene, used as a solvent in NMR spectroscopy.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and studies involving isotope effects. The presence of deuterium atoms provides distinct advantages in terms of signal clarity and the ability to study reaction mechanisms in greater detail .

生物活性

Nitrobenzene-d5 is a deuterated derivative of nitrobenzene, characterized by the substitution of five hydrogen atoms with deuterium. This isotopic labeling is crucial for various analytical applications, particularly in studying reaction mechanisms and biological pathways. While nitrobenzene itself has well-documented biological activities, the specific biological effects of its deuterated form, this compound, are less extensively studied but can be inferred from its structural similarities and chemical behavior.

This compound retains similar physical and chemical properties to non-deuterated nitrobenzene. The primary distinction lies in its mass spectrometry and nuclear magnetic resonance (NMR) characteristics due to the presence of deuterium. This compound is often used as an internal standard in analytical techniques, allowing for precise quantification in complex mixtures by compensating for variations in instrument response and experimental conditions.

Toxicological Profile

The toxicological effects of this compound are expected to parallel those of nitrobenzene. Nitrobenzene is known to induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, impairing oxygen transport in the blood. Additionally, nitrobenzene is classified as a suspected carcinogen and poses risks through inhalation, ingestion, and skin contact. Prolonged exposure can lead to organ damage and reproductive toxicity .

Summary of Toxicological Effects:

| Effect | Description |

|---|---|

| Methemoglobinemia | Conversion of hemoglobin to methemoglobin |

| Carcinogenic Potential | Suspected carcinogen with long-term exposure risks |

| Toxicity Routes | Inhalation, ingestion, skin absorption |

| Organ Damage | Potential for damage to various organs with prolonged exposure |

| Reproductive Toxicity | Suspected effects on reproductive health |

Case Study: Reaction Mechanisms

In a study examining the hydrogenation of nitrobenzene using metal catalysts, both nitrobenzene and this compound were analyzed. The results indicated that the reaction kinetics differed between the two compounds due to the isotopic labeling. The presence of deuterium affected the rate of reaction and product distribution, showcasing how isotopic substitution can provide valuable information about reaction mechanisms .

Applications in Analytical Chemistry

This compound is widely utilized as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy. Its unique properties allow researchers to accurately quantify analytes in complex matrices by compensating for potential losses during sample handling and analysis .

特性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUZADURLCDLV-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049690 | |

| Record name | Nitrobenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Nitrobenzene-d5 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4165-60-0 | |

| Record name | Nitrobenzene-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitro(2H5)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrobenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitro(2H5)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of nitrobenzene-d5?

A1: this compound has a molecular formula of C6D5NO2 and a molecular weight of 128.13 g/mol.

Q2: Why is this compound used as a solvent in NMR studies?

A2: The deuterium atoms in this compound provide a distinct NMR signal, simplifying spectral interpretation by minimizing interference from solvent signals. [, , , , , , , , ]

Q3: How does the deuteration in this compound influence its properties compared to nitrobenzene?

A3: Deuteration leads to a slightly higher density and boiling point for this compound. Additionally, it impacts vibrational frequencies, as observed in spectroscopic studies. [, , ]

Q4: How does this compound interact with p-tert-butylcalixarene?

A4: this compound acts as a guest molecule, forming inclusion complexes with p-tert-butylcalixarene. The inclusion process and guest dynamics within the host cavity have been investigated using various NMR techniques. [, ]

Q5: What unique behavior does this compound exhibit as a guest molecule in p-tert-butylcalixarene compared to other guests?

A5: Unlike many guest molecules that align with the host's symmetry axis, this compound induces a symmetry-reducing distortion in the p-tert-butylcalixarene structure. This distortion impacts host-guest interactions and guest dynamics.

Q6: Can the interaction between this compound and p-tert-butylcalixarene be modulated?

A6: Yes, introducing a second guest molecule, like propane, can alter the host-guest interaction dynamics. In sufficient quantities, propane induces alignment of the this compound molecule with the host's symmetry axis.

Q7: How is this compound employed in kinetic isotope effect studies?

A7: this compound is used to study the kinetic isotope effect, helping determine the rate-determining step in reactions where a C-H or C-D bond breaking event is suspected. [, ]

Q8: What information does the kinetic isotope effect provide about a reaction mechanism?

A8: A significant kinetic isotope effect, observed when comparing reaction rates with this compound and nitrobenzene, indicates that the breaking of the C-H/C-D bond is involved in the rate-determining step of the reaction. [, ]

Q9: How is this compound used in mass spectrometry?

A9: this compound's unique mass, due to deuterium, facilitates the resolution of isobaric ions in mass spectrometry. This allows researchers to differentiate between ions with the same nominal mass but different elemental compositions.

Q10: How is this compound used in analytical method validation?

A10: this compound serves as an internal standard in analytical techniques like NMR and mass spectrometry. Its known concentration and distinct signal help quantify other analytes and ensure the accuracy and precision of the analytical method. [, , , , , , , , ]

Q11: How is this compound used in studies of molecular liquids in confined geometries?

A11: Researchers employ deuteron NMR to investigate the reorientational dynamics of this compound confined within porous silica glasses. These studies shed light on how confinement affects molecular motion in liquids.

Q12: What is the role of this compound in studying hydrogen bonding?

A12: this compound acts as a solvent with weak hydrogen bond accepting abilities, aiding in the investigation of torsional barriers in molecules capable of intramolecular hydrogen bonding.

Q13: What role does this compound play in the study of crown ether complexes?

A13: this compound serves as a solvent for studying the interaction of crown ethers with alkali and alkaline earth metal salts. Researchers use NMR to analyze shifts in the this compound and water signals, providing insights into complex formation and stoichiometry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。